4-(3-Chlorophenyl)piperazine-1-carboximidamide sulfate
Overview
Description
Scientific Research Applications
Metabolism and Detection
Metabolic Pathways and Toxicological Detection : Studies have focused on the metabolism and toxicological detection of 4-(3-Chlorophenyl)piperazine derivatives in biological specimens. For instance, 1-(3-chlorophenyl)piperazine (mCPP), a derivative, undergoes extensive metabolism, mainly through hydroxylation and degradation of the piperazine moiety, leading to various metabolites. These metabolic pathways are crucial for understanding the compound's pharmacokinetics and toxicological profiles (Staack & Maurer, 2003).
Screening Methods for Forensic Samples : Research has been conducted to develop rapid and sensitive screening methods for detecting mCPP and its derivatives in forensic samples, utilizing techniques like electrochemical detection and liquid chromatography. Such methods are vital for identifying the presence of these compounds in seized materials and biological specimens, contributing to forensic science and public safety (Silva et al., 2021).
Interaction with Serotonin Receptors
Serotonin Receptor Agonism : Compounds like 4-(3-Chlorophenyl)piperazine derivatives have been shown to interact with serotonin receptors, particularly 5-HT2C receptors. This interaction has implications in neuroscience research, especially in studying the mechanisms of action of potential therapeutic agents for psychiatric disorders (Griebel et al., 1991).
Potential Antidepressant Assays : The effects of mCPP, a related derivative, on rodent behavior suggest its utility in developing modified antidepressant assays. Such research contributes to the field of psychopharmacology by providing insights into the development and evaluation of new antidepressant drugs (Rajkumar et al., 2009).
properties
IUPAC Name |
4-(3-chlorophenyl)piperazine-1-carboximidamide;sulfuric acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN4.H2O4S/c12-9-2-1-3-10(8-9)15-4-6-16(7-5-15)11(13)14;1-5(2,3)4/h1-3,8H,4-7H2,(H3,13,14);(H2,1,2,3,4) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIBUUAHYNKSTJQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=N)N.OS(=O)(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.80 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Chlorophenyl)piperazine-1-carboximidamide sulfate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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